GcNeu

Übersicht

Beschreibung

Graphitic carbon nitride (g-C3N4) is a polymer made of carbon (C) and nitrogen (N) atoms, with some impurity hydrogen (H), forming a structure based on tris-triazine or heptazine units. This material is distinguished from other carbon materials by its electron-rich properties, basic surface functionalities, and hydrogen-bonding motifs due to the presence of N and H atoms (Zhu, Xiao, Li, & Carabineiro, 2014).

Synthesis Analysis

The fundamental synthesis process of g-C3N4 involves the pyrolysis of precursors, similar to the synthesis of other carbon materials. Techniques such as chemical vapor deposition, pressurizing, templating, and doping are used. A novel approach also includes the ionothermal synthesis from dicyandiamide using a salt melt, which results in a crystalline graphitic structure (Inagaki, Tsumura, Kinumoto, & Toyoda, 2019); (Bojdys, Müller, Antonietti, & Thomas, 2008).

Molecular Structure Analysis

g-C3N4's basic structural unit consists of either triazine or heptazine cores, which form layers similar to the hexagonal carbon rings found in other carbon materials. These layers are stacked in a staggered fashion to create the graphitic structure. The structure is rich in electron properties due to the presence of nitrogen and hydrogen (Zhu et al., 2014).

Chemical Reactions and Properties

g-C3N4 is hydrophilic, contrasting with the hydrophobic nature of other carbon materials, and is photoactive under visible light, which distinguishes it from non-active carbon materials. Its unique structure and properties enable its use in various applications, including catalysis and environmental purification (Inagaki et al., 2019).

Physical Properties Analysis

The material demonstrates distinct physical properties, such as superelasticity and non-graphitizing behavior up to 3000°C. Glassy carbon (GC), a form of carbon material related to g-C3N4, showcases varying physical properties based on the synthesis temperature, affecting its mechanical and electrical properties (Shiell et al., 2019).

Chemical Properties Analysis

The presence of nitrogen and hydrogen within g-C3N4's structure imparts unique chemical properties, such as basic surface functionalities and the ability to form hydrogen bonds. These properties make g-C3N4 a potential complementary material to carbon in various applications, particularly in catalysis, where its electron-rich nature and basic sites can be advantageous (Zhu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Genome Center at Washington University School of Medicine's GcNeu Facility supports major scientific areas like Transcriptome Sequencing, Genome Assembly, Whole Genome Sequencing, Human Microbiome, Human Genetics, and Targeted Resequencing (Wilson & Fulton, 2011).

Guineu Software is used for the efficient treatment of large data sets produced by GCGC/TOFMS analysis in metabolomics (Castillo et al., 2011).

IBM Blue Gene/L Supercomputer at the Argonne Leadership Computing Facility assists in research on key scientific problems, including Parkinson's disease and jet engine combustors (Beckman, Dave, & Drugan, 2008).

Gas Chromatography (GC) method studies biodegradation of aniline and nitrobenzene in wastewater (Patil & Shinde, 1988).

GC-MS Technique is essential for quality control, analytical research, impurity profiling, and maintenance in various fields (Chauhan, Goyal, & Chauhan, 2014).

Scientific Geodata Infrastructures (GDIs) are used by scientists in environmental and earth sciences for sharing and disseminating research results and analysis methods (Bernard et al., 2014).

Google Consumer Surveys (GCS) provides a low-cost tool for conducting social scientific research, particularly in identifying causality through randomization (Santoso, Stein, & Stevenson, 2016).

Differential Cleavage of AcNeu and GcNeu by Sialidases suggests a role for GcNeu in physiological systems (Corfield et al., 1981).

Eigenschaften

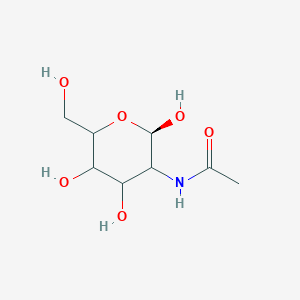

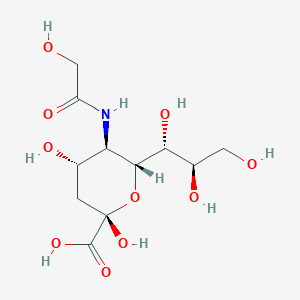

IUPAC Name |

(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-AJKRCSPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2S,4S,5R,6R)-2,4-Dihydroxy-5-(2-hydroxyacetamido)-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid | |

CAS RN |

1113-83-3 | |

| Record name | N-Glycolylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycolylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

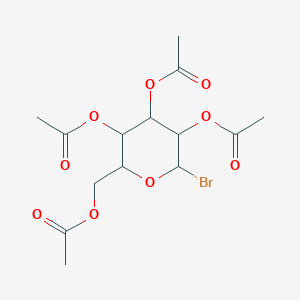

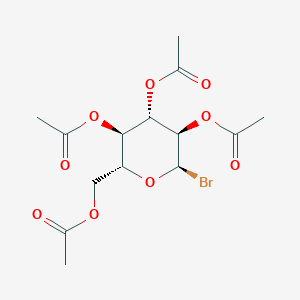

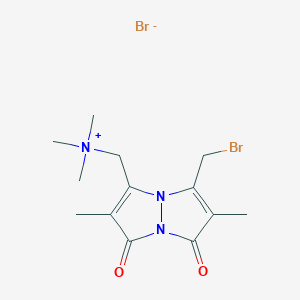

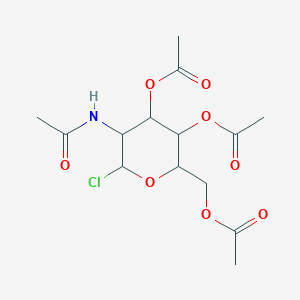

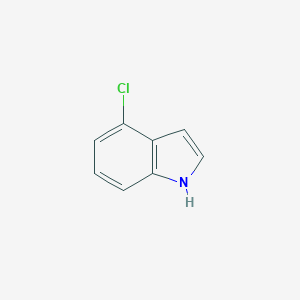

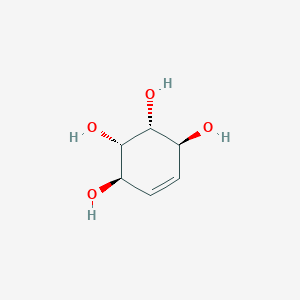

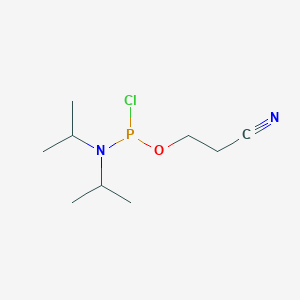

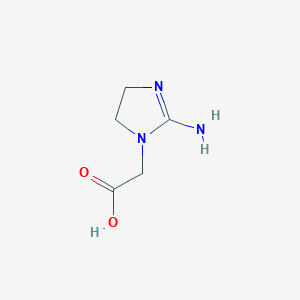

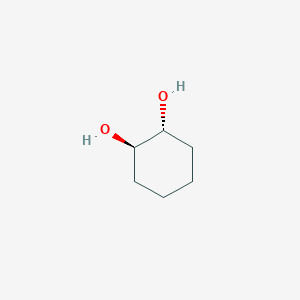

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

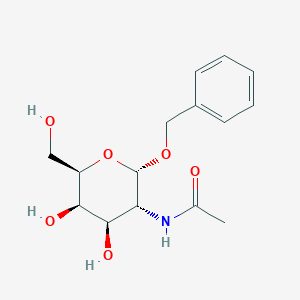

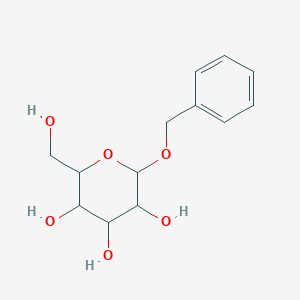

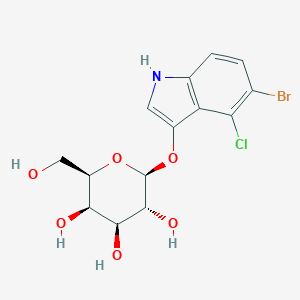

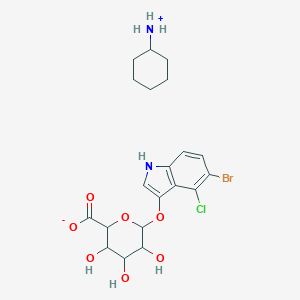

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.